Benzyl (S)-2-oxopiperidin-3-ylcarbamate
Overview
Description
Synthesis Analysis
Benzyl compounds can be synthesized through various methods. One of the primary methods is the hydrolysis of benzyl chloride using sodium hydroxide . Alternatively, it can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .Molecular Structure Analysis
The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methyl group . The specific structure of “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” would depend on the exact arrangement of the atoms and functional groups in the molecule.Chemical Reactions Analysis
Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
Benzyl compounds generally have a clear, colorless appearance and a mildly aromatic odor . They are soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .Scientific Research Applications
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Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : Benzyl ethers and esters are widely used in organic synthesis as protecting groups . The benzyl group is particularly useful because it can be removed under relatively mild conditions .
- Method : A new reagent, 2-Benzyloxy-1-methylpyridinium triflate, has been developed for the synthesis of benzyl ethers and esters. This reagent can be prepared by N-methylation of 2-benzyloxypyridine .
- Results : The new reagent has been shown to be effective for the synthesis of benzyl ethers and esters, providing good to excellent yields .
-
Selective Oxidation of Benzyl Alcohol
- Field : Catalysis
- Application : The selective oxidation of benzyl alcohol is a key step in the production of benzoic acid, which has extensive applications in medicine, food, and the chemical industry .
- Method : A catalyst based on WO42− immobilized by a phosphonium-containing porous aromatic framework has been developed for the selective oxidation of benzyl alcohol .
- Results : The catalyst has been shown to be highly efficient for the selective oxidation of benzyl alcohol to benzoic acid .
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Use in Fragrance, Pesticides, and Pharmaceuticals
- Field : Cosmetics, Agriculture, and Pharmaceuticals
- Application : Benzyl alcohol and benzyl benzoate are used as ingredients in fragrance, pesticides, pH adjusters, preservatives, solvents, and/or viscosity-reducing agents .
- Method : These compounds are typically incorporated into formulations as needed .
- Results : The use of these benzyl compounds enhances the properties and effectiveness of various products .
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Production of Benzaldehyde
- Field : Industrial Chemistry
- Application : Benzyl alcohol can be oxidized to benzaldehyde, a valuable compound used in the manufacture of dyes, perfumes, mandelic acid, and other organic compounds .
- Method : The oxidation can be performed electrochemically using a carbon anode and a carbon cathode with n-Bu4NBF4 as an electrolyte .
- Results : The oxidation of benzyl alcohol to benzaldehyde has been shown to result in a high yield of the target product .
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Cosmetics and Personal Care
- Field : Cosmetology
- Application : Benzyl alcohol serves as a fragrance ingredient, preservative, solvent, and viscosity-decreasing agent in various cosmetic and personal care products .
- Method : These compounds are typically incorporated into formulations as needed .
- Results : The use of these benzyl compounds enhances the properties and effectiveness of various products .
-
Food Industry
- Field : Food Science
- Application : Recognized as safe by the FDA, benzyl alcohol is often used as a food flavoring, imparting a hint of almond or cherry flavor .
- Method : Benzyl alcohol is typically added to food products as a flavoring agent .
- Results : The addition of benzyl alcohol can enhance the flavor profile of various food products .
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Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : In the pharmaceutical industry, benzyl alcohol is used as a general solvent for injectable solutions, a bacteriostatic preservative for medicines, and a local anesthetic .
- Method : These compounds are typically incorporated into formulations as needed .
- Results : The use of these benzyl compounds enhances the properties and effectiveness of various products .
-
Paint and Coating Industry
- Field : Industrial Chemistry
- Application : Given its properties as a good solvent, benzyl alcohol is widely used in the manufacture of paints, inks, and epoxy resin coatings .
- Method : Benzyl alcohol is typically added to paint and coating formulations as a solvent .
- Results : The addition of benzyl alcohol can enhance the properties and effectiveness of various paint and coating products .
-
Textile Industry
- Field : Textile Industry
- Application : It acts as a general solvent for waxes, shellacs, natural resins, gums, and can also be used as a dye carrier or solvent in the textile industry .
- Method : Benzyl alcohol is typically added to textile formulations as a solvent .
- Results : The addition of benzyl alcohol can enhance the properties and effectiveness of various textile products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNKJHAXXEKFU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467310 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-2-oxopiperidin-3-ylcarbamate | |
CAS RN |
95582-17-5 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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